Lupinine hydrochloride
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Overview
Description
Preparation Methods
Lupinine hydrochloride can be synthesized through various methods. One common synthetic route involves the biosynthesis from l-lysine in Lupinus plants . In this process, lysine is first decarboxylated into cadaverine, which is then oxidatively deaminated to form the corresponding aldehyde . Industrial production methods often involve the extraction and purification of lupinine from lupin seeds, followed by its conversion to the hydrochloride salt .
Chemical Reactions Analysis
Lupinine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Lupinine can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert lupinine into different reduced forms.
Substitution: Lupinine can undergo substitution reactions, particularly acylation, to form O-acyl derivatives.
Common reagents used in these reactions include acid chlorides for acylation and various oxidizing and reducing agents . Major products formed from these reactions include O-cinnamoyllupinine and O-lipoyllupinine .
Scientific Research Applications
Lupinine hydrochloride has several scientific research applications:
Mechanism of Action
Lupinine hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This inhibition leads to an increase in acetylcholine levels, which can affect various physiological processes. The molecular structure of lupinine is similar to the ammonium “head” of acetylcholine, allowing it to interact with acetylcholine receptors .
Comparison with Similar Compounds
Lupinine hydrochloride is unique among quinolizidine alkaloids due to its specific inhibitory effects on acetylcholinesterase . Similar compounds include:
Sparteine: Another quinolizidine alkaloid with different pharmacological properties.
Lupanine: A related compound with similar structural features but distinct biological activities.
This compound stands out for its specific mechanism of action and its applications in various fields of research.
Properties
CAS No. |
6113-09-3 |
---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
[(1R,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]methanol;chloride |
InChI |
InChI=1S/C10H19NO.ClH/c12-8-9-4-3-7-11-6-2-1-5-10(9)11;/h9-10,12H,1-8H2;1H/t9-,10+;/m0./s1 |
InChI Key |
ZKXVUMSVQBQBCR-BAUSSPIASA-N |
SMILES |
C1CCN2CCCC(C2C1)CO.Cl |
Isomeric SMILES |
C1CC[NH+]2CCC[C@H]([C@H]2C1)CO.[Cl-] |
Canonical SMILES |
C1CC[NH+]2CCCC(C2C1)CO.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupinine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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